molecular formula C22H21FN2O4S B2572999 4-(4-ETHYLBENZENESULFONYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE CAS No. 1110976-31-2

4-(4-ETHYLBENZENESULFONYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE

Cat. No.: B2572999
CAS No.: 1110976-31-2
M. Wt: 428.48
InChI Key: KMHUNDVKXDLNBH-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzenesulfonyl)-6-fluoro-3-(morpholine-4-carbonyl)quinoline is a synthetic quinoline derivative characterized by three key substituents:

  • 4-(4-Ethylbenzenesulfonyl group: A sulfonyl moiety attached to a para-ethyl-substituted benzene ring at position 4 of the quinoline core. This group enhances electron-withdrawing properties and may influence binding interactions in biological systems.
  • 6-Fluoro substitution: A fluorine atom at position 6, which improves metabolic stability and modulates electronic effects on the aromatic system.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where quinoline derivatives are known to act, such as kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

[4-(4-ethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-2-15-3-6-17(7-4-15)30(27,28)21-18-13-16(23)5-8-20(18)24-14-19(21)22(26)25-9-11-29-12-10-25/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHUNDVKXDLNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylbenzenesulfonyl)-6-fluoro-3-(morpholine-4-carbonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Substituents: The ethylbenzenesulfonyl group can be introduced via sulfonylation reactions using ethylbenzenesulfonyl chloride. The fluoro group can be added through electrophilic fluorination reactions, and the morpholine-4-carbonyl group can be introduced via acylation reactions using morpholine and appropriate acylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylbenzenesulfonyl)-6-fluoro-3-(morpholine-4-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols can replace the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the fluoro group.

Scientific Research Applications

4-(4-Ethylbenzenesulfonyl)-6-fluoro-3-(morpholine-4-carbonyl)quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-ethylbenzenesulfonyl)-6-fluoro-3-(morpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are extensively studied due to their structural versatility and pharmacological relevance. Below is a comparative analysis of the target compound with structurally analogous molecules from the evidence:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Key Substituents Molecular Features Potential Applications/Findings References
4-(4-Ethylbenzenesulfonyl)-6-fluoro-3-(morpholine-4-carbonyl)quinoline 4-(4-Ethylbenzenesulfonyl), 6-F, 3-(morpholine-4-carbonyl) High polarity due to sulfonyl and morpholine groups; fluorination enhances stability. Hypothesized kinase inhibition or antimicrobial activity (structural analogy to known quinolines).
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 3-(4-Isopropylbenzenesulfonyl), 6-ethoxy, 4-chlorobenzyl Sulfonyl group with bulky isopropyl substitution; ethoxy improves lipophilicity. Not specified in evidence, but sulfonyl quinolines often target proteases or inflammatory pathways.
6-Fluoro-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride 6-F, 3-(4-methoxybenzoyl), 4-piperidinyl Piperidine enhances basicity; methoxybenzoyl may aid in π-π stacking. Likely kinase or receptor antagonist (similar to fluoroquinolones).
6-(Morpholine-4-carbonyl)-2-morpholino-8-(pyrrolidin-2-yl)-4H-chromen-4-one 6-(Morpholine-4-carbonyl), 2-morpholino Dual morpholine groups increase solubility; pyrrolidine may enhance bioavailability. Antitubercular or anticancer activity (morpholine-carbonyl linked to bioactivity in quinolines).
Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate 6-CF₃, 4-(4-chlorobenzylamino), 3-carboxylate Trifluoromethyl improves metabolic resistance; carboxylate aids in metal chelation. Antimicrobial or antiparasitic applications (CF₃ groups common in antimalarials).

Key Observations :

Sulfonyl-containing quinolines (e.g., ) are often associated with protease inhibition, suggesting the target compound may share similar mechanisms.

Fluorine Substitution :

  • The 6-fluoro group in the target compound aligns with derivatives like , where fluorine enhances stability and target affinity.

Morpholine-Carbonyl vs. Other Groups :

  • The 3-(morpholine-4-carbonyl) substituent distinguishes the target from compounds with 3-carboxylate () or 3-methoxybenzoyl (). Morpholine’s electron-donating properties may modulate receptor binding kinetics compared to electron-withdrawing groups like CF₃.

Synthetic Strategies: Pd-catalyzed cross-coupling (evidenced in ) is a plausible route for synthesizing the target compound, given its utility in constructing complex quinoline frameworks.

Biological Activity

4-(4-Ethylbenzenesulfonyl)-6-fluoro-3-(morpholine-4-carbonyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C22H21FN2O3SC_{22}H_{21}FN_2O_3S, with a molecular weight of approximately 444.5 g/mol. The compound features a quinoline core, a sulfonamide group, and a morpholine moiety, which are critical for its biological activity.

Antimicrobial Properties

Quinolines are known for their broad-spectrum antibacterial properties. Research indicates that compounds with similar structures demonstrate significant activity against various bacterial strains. For instance, the presence of the sulfonamide group enhances the antibacterial efficacy through mechanisms that may involve DNA gyrase inhibition or topoisomerase IV interference.

Anticancer Activity

Studies have shown that certain quinoline derivatives exhibit cytotoxic effects on cancer cell lines. The incorporation of the morpholine moiety may enhance cell membrane permeability and promote apoptosis in tumor cells. A case study involving structurally related compounds demonstrated that modifications in the sulfonamide and carbonyl groups could lead to improved potency against cancer cells.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-75.2Apoptosis induction
Compound BHeLa3.8DNA intercalation
Target CompoundA5494.5Topoisomerase inhibition

Receptor Binding Affinities

The compound also shows potential as a receptor ligand. For example, studies on related compounds indicate that modifications at the aryl sulfonamide position can significantly affect binding affinities to opioid receptors, which may be relevant for developing analgesics.

Compound K_i (nM) Receptor Type
ML14050KOR
Target Compound37KOR
Compound C73DOR

Structure-Activity Relationship (SAR)

The SAR analysis suggests that both the sulfonamide and morpholine groups are crucial for maintaining biological activity. Substituents on the phenyl ring influence both potency and selectivity towards specific biological targets.

Key Findings:

  • Sulfonamide Group : Essential for antibacterial activity; modifications can enhance or reduce potency.
  • Morpholine Moiety : Increases solubility and bioavailability; critical for cytotoxic effects.
  • Fluorine Substitution : Enhances lipophilicity, potentially improving membrane penetration.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the quinoline core via cyclization.
  • Introduction of the sulfonamide group through nucleophilic substitution.
  • Addition of the morpholine carbonyl via acylation reactions.

Case Studies

Several studies have explored the biological activity of related quinoline derivatives:

  • Antibacterial Activity : A study demonstrated that derivatives with various substitutions showed significant inhibition against Gram-positive bacteria, suggesting a promising avenue for antibiotic development.
  • Anticancer Activity : In vitro assays revealed that certain derivatives exhibited selective cytotoxicity against breast cancer cells, warranting further investigation into their therapeutic potential.

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